Ebastine-d5 N-Oxide is a deuterated derivative of Ebastine, a second-generation antihistamine primarily used for treating allergic conditions such as allergic rhinitis and chronic urticaria. The compound features a molecular formula of and a molecular weight of approximately 488.715 g/mol. The incorporation of deuterium enhances its stability and alters its pharmacokinetic properties, making it valuable in pharmacological studies and metabolic research.
Ebastine-d5 N-Oxide is classified as an H1 receptor antagonist, functioning primarily to block the effects of histamine, which is responsible for allergy symptoms. This compound is synthesized through the oxidation of Ebastine using various oxidizing agents, making it significant in both medicinal chemistry and pharmaceutical applications.
The synthesis of Ebastine-d5 N-Oxide typically involves the oxidation of Ebastine using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction is generally conducted under mild conditions in solvents like dichloromethane or acetonitrile. The following outlines the general synthesis process:
Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and scalability while ensuring high yield and purity of the final product .
Ebastine-d5 N-Oxide retains a similar structural framework to its parent compound, Ebastine, with modifications due to the presence of deuterium atoms. The molecular structure can be represented as follows:
The presence of deuterium contributes to its unique chemical properties, influencing its interactions with biological systems .
Ebastine-d5 N-Oxide can undergo several chemical reactions, including:
Ebastine-d5 N-Oxide primarily acts as an H1 receptor antagonist. Its mechanism involves blocking histamine's action at H1 receptors, thereby alleviating allergic symptoms. The compound undergoes extensive metabolism to form desalkylebastine and hydroxyebastine, with hydroxyebastine further metabolized to carebastine.
Environmental factors, such as the presence of other drugs affecting liver function, can influence its metabolism .
Ebastine-d5 N-Oxide exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and industry .
Ebastine-d5 N-Oxide has several scientific research applications:
The unique deuterated structure enhances its utility in pharmacological research, enabling more precise tracking of metabolic pathways compared to non-deuterated counterparts.
Ebastine-d5 N-Oxide represents a strategically deuterated analog of the N-oxide metabolite derived from ebastine, a second-generation antihistamine. This engineered compound integrates isotopic labeling with metabolic transformation, serving as a critical tool for elucidating drug metabolism pathways and optimizing pharmacokinetic properties. Its design leverages deuterium substitution at key positions to enhance metabolic stability while retaining the distinctive physicochemical behavior of N-oxide metabolites. As a hybrid entity, it bridges isotopic tracer technology and metabolite pharmacology, enabling unprecedented precision in studying antihistamine biotransformation.
Ebastine (C~32~H~39~NO~2~) is a piperidine-based H~1~-receptor antagonist characterized by a diphenylmethoxy moiety and a tert-butylphenyl ketone group [4] [10]. Its metabolism involves two primary pathways: (1) cytochrome P450 (CYP3A4)-mediated conversion to the active carboxylic acid metabolite carebastine, and (2) flavin-containing monooxygenase (FMO)-catalyzed oxidation to ebastine N-oxide [4] [8]. The N-oxide metabolite introduces a polar oxygen atom at the piperidine nitrogen, fundamentally altering molecular properties.
Ebastine-d5 incorporates five deuterium atoms (²H) at aromatic positions (typically phenyl rings), yielding a molecular formula of C~32~H~34~D~5~NO~2~ [9]. Subsequent N-oxidation generates ebastine-d5 N-oxide (C~32~H~34~D~5~NO~3~), which maintains the deuterium labels while adding an oxygen atom. This structural modification increases polarity by ~30% compared to ebastine-d5, as evidenced by logP reductions from 6.89 to 5.2 [6] [9]. The N-oxide’s zwitterionic character enhances water solubility, facilitating excretion while preserving receptor affinity through the intact diphenylmethane pharmacophore.
Table 1: Structural Evolution of Ebastine Derivatives
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
Ebastine | C~32~H~39~NO~2~ | 469.66 | Tertiary piperidine, tert-butylphenyl ketone |
Ebastine N-oxide | C~32~H~39~NO~3~ | 485.66 | Piperidine N-oxide, cis/trans isomers |
Ebastine-d5 | C~32~H~34~D~5~NO~2~ | 474.70 | Aromatic deuterium substitution |
Ebastine-d5 N-oxide | C~32~H~34~D~5~NO~3~ | 490.70 | Combined deuterium labels + N-oxide |
Deuterium incorporation at metabolically stable sites (e.g., aromatic positions) creates a distinct mass signature without significantly altering steric or electronic properties. Ebastine-d5 exhibits a mass shift of +5 Da relative to ebastine, enabling unambiguous differentiation via mass spectrometry [9]. This labeling strategy serves three critical functions in studying N-oxide metabolites:
Table 2: Isotopic Effects in Ebastine-d5 N-Oxide Research
Parameter | Non-Deuterated Ebastine | Ebastine-d5 | Impact on N-Oxide Studies |
---|---|---|---|
Metabolic clearance rate | High (CYP-mediated) | Reduced by 40% | Enhances N-oxide detection sensitivity |
Mass spectrometry signature | m/z 470 [M+H]+ | m/z 475 [M+H]+ | Eliminates background interference |
Plasma half-life | 10–16 hours | 15–22 hours | Extends metabolite observation window |
N-Oxide yield | 8–12% of dose | 15–18% of dose | Amplifies signal for quantitative studies |
N-oxidation represents a pivotal metabolic pathway that modulates drug disposition, efficacy, and safety. Ebastine-d5 N-oxide exemplifies the dual roles of such metabolites in pharmaceutical science:
Functional Consequences: The N-oxide group transforms the tertiary amine into a zwitterion, reducing blood-brain barrier penetration by >90% compared to ebastine [10]. This explains the minimal CNS effects of second-generation antihistamines. Additionally, the metabolite’s polarity accelerates renal clearance, decreasing systemic exposure and potential toxicity [6]. Despite reduced membrane permeability, ebastine N-oxide retains moderate H~1~-receptor affinity (K~i~ = 85 nM vs. ebastine’s 12 nM), contributing to sustained peripheral antihistaminic activity [4] [7].
Analytical and Synthetic Utility: Ebastine N-oxide exists as stable cis/trans isomers due to restricted rotation around the N-O bond, providing distinct chromatographic signatures (retention times: 8.2 min and 9.7 min on C18 columns) [6]. This property enables precise quantification in metabolic studies. Synthetic access to ebastine-d5 N-oxide involves:
Table 3: Research Applications of Ebastine N-Oxide Derivatives
Application Domain | Experimental Use | Outcome/Advantage |
---|---|---|
Metabolic Pathway Analysis | Tracking N-oxide formation in hepatocyte models | Quantified FMO3 contribution (75%) vs. CYP (15%) |
Receptor Binding Studies | Surface plasmon resonance with H~1~ receptors | Confirmed retained binding (IC~50~ = 210 nM) |
Toxicology Screening | Assessment of phospholipidosis potential | Reduced accumulation vs. parent drug (p<0.01) |
Drug-Drug Interaction Studies | CYP3A4 inhibition assays | No significant inhibition by N-oxide metabolite |
Tissue Distribution Studies | Whole-body autoradiography with deuterated analog | Demonstrated exclusion from CNS compartments |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: